Cas no 7196-09-0 (L-Cysteine,N-[(2R)-2-hydroxy-3,3-dimethyl-1-oxo-4-(phosphonooxy)butyl]-b-alanyl-)

L-Cysteine,N-[(2R)-2-hydroxy-3,3-dimethyl-1-oxo-4-(phosphonooxy)butyl]-b-alanyl- structure
7196-09-0 structure
Product Name:L-Cysteine,N-[(2R)-2-hydroxy-3,3-dimethyl-1-oxo-4-(phosphonooxy)butyl]-b-alanyl-
Numero CAS:7196-09-0
MF:C12H23N2O9PS
MW:402.357783555985
CID:572189
PubChem ID:440304
Update Time:2025-04-19

L-Cysteine,N-[(2R)-2-hydroxy-3,3-dimethyl-1-oxo-4-(phosphonooxy)butyl]-b-alanyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Cysteine,N-[(2R)-2-hydroxy-3,3-dimethyl-1-oxo-4-(phosphonooxy)butyl]-b-alanyl-
    • (2R)-2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]-3-sulfanylpropanoic acid
    • DTXSID80222243
    • 4'-P-N-pantothenoylcysteine
    • N-{N-[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]-beta-alanyl}-L-cysteine
    • Pantothenylcysteine 4'-phosphate
    • 4'-phospho-N-pantothenoylcysteine
    • 9Z3
    • 4'-phosphopantothenoylcysteine
    • L-Cysteine, N-(N-(2-hydroxy-3,3-dimethyl-1-oxo-4-(phosphonooxy)butyl)-beta-alanyl)-, (R)-
    • 4'-Phosphopantothenoyl-L-cysteine
    • (R)-N-[N-[2-hydroxy-3,3-dimethyl-1-oxo-4-(phosphonooxy)butyl]-beta-alanyl]-L-Cysteine
    • (R)-4'-phospho-N-pantothenoyl-L-cysteine
    • XQYALQVLCNHCFT-CBAPKCEASA-N
    • N-[(R)-4-phosphopantothenoyl]-L-cysteine
    • (R)-N-[N-[2-hydroxy-3,3-dimethyl-1-oxo-4-(phosphonooxy)butyl]-b-alanyl]-L-Cysteine
    • N-[(R)-4'-Phosphopantothenoyl]-L-cysteine
    • N-((R)-4'-phosphopantothenoyl)-L-cysteine
    • N-((R)-4-phosphopantothenoyl)-L-cysteine
    • (R)-4'-Phosphopantothenoyl-L-cysteine
    • 7196-09-0
    • Pantothenoylcysteine 4'-phosphate
    • N-[(2R)-2-hydroxy-3,3-dimethyl-4-(phosphonooxy)butanoyl]-beta-alanyl-L-cysteine
    • 4-P-N-pantothenoylcysteine
    • C04352
    • (2R)-2-{3-[(2R)-2-hydroxy-3-methyl-3-[(phosphonooxy)methyl]butanamido]propanamido}-3-sulfanylpropanoic acid
    • CHEBI:15769
    • 4-PHOSPHOPANTOTHENOYLCYSTEINE
    • Q27098222
    • Inchi: 1S/C12H23N2O9PS/c1-12(2,6-23-24(20,21)22)9(16)10(17)13-4-3-8(15)14-7(5-25)11(18)19/h7,9,16,25H,3-6H2,1-2H3,(H,13,17)(H,14,15)(H,18,19)(H2,20,21,22)/t7-,9-/m0/s1
    • Chiave InChI: XQYALQVLCNHCFT-CBAPKCEASA-N
    • Sorrisi: SC[C@@H](C(=O)O)NC(CCNC([C@@H](C(C)(C)COP(=O)(O)O)O)=O)=O

Proprietà calcolate

  • Massa esatta: 402.08629
  • Massa monoisotopica: 402.08618849g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 11
  • Complessità: 537
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2.5
  • Superficie polare topologica: 184Ų

Proprietà sperimentali

  • PSA: 182.49
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd